N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrazole ring, and a chromene core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyrazole intermediates, followed by their coupling with the chromene core. Common synthetic routes include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Pyrazole Ring: This involves the condensation of hydrazines with 1,3-dicarbonyl compounds.
Coupling with Chromene Core: The final step involves the coupling of the furan and pyrazole intermediates with the chromene core, typically using amide bond formation reactions under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan and pyrazole rings can be oxidized under strong oxidative conditions.
Reduction: The carbonyl group in the chromene core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The hydroxyl group in the pyrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyrazole derivatives.
Scientific Research Applications
N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Used in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:
This compound: Similar structure but different functional groups.
This compound: Different ring systems but similar biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.
Properties
IUPAC Name |
N-[5-(furan-2-yl)-2-(2-hydroxyethyl)pyrazol-3-yl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c23-8-7-22-18(10-13(21-22)16-6-3-9-26-16)20-19(25)17-11-14(24)12-4-1-2-5-15(12)27-17/h1-6,9-11,23H,7-8H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWOYCNLCFOPJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC(=NN3CCO)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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